molecular formula C26H34N4O6 B12965947 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate

5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate

Cat. No.: B12965947
M. Wt: 498.6 g/mol
InChI Key: SFFSVGKUAQBMJT-UHFFFAOYSA-N
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Description

5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate typically involves multiple steps, starting from commercially available starting materials

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.

    Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically added using a protecting group strategy, where the benzyloxycarbonyl chloride reacts with the intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and benzyloxycarbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolo[3,4-c]pyrazole core or the piperidinyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group can lead to the formation of a ketone or aldehyde, while reduction of the pyrrolo[3,4-c]pyrazole core can yield a fully saturated ring system.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the pyrrolo[3,4-c]pyrazole core.

Mechanism of Action

The mechanism of action of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: This compound shares the benzyloxycarbonyl and piperidinyl groups but has a different core structure.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents.

Uniqueness

The uniqueness of 5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate lies in its combination of functional groups and core structure, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C26H34N4O6/c1-5-34-23(31)22-20-15-29(25(33)36-26(2,3)4)16-21(20)27-30(22)19-11-13-28(14-12-19)24(32)35-17-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3

InChI Key

SFFSVGKUAQBMJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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